molecular formula C23H25NO4S B2613665 Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-45-9

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2613665
CAS No.: 477556-45-9
M. Wt: 411.52
InChI Key: ODUGWGSZQGWVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Substitution: Nitric acid, sulfuric acid, 0°C for nitration; bromine, acetic acid, room temperature for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGWGSZQGWVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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